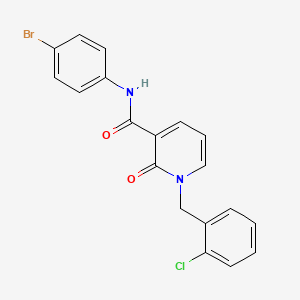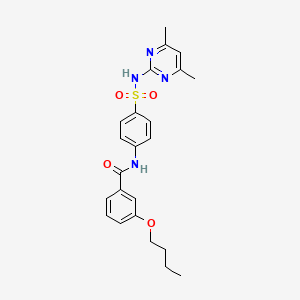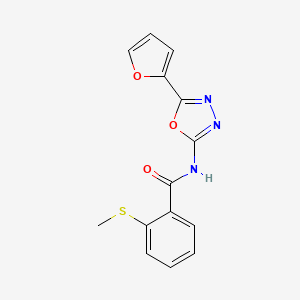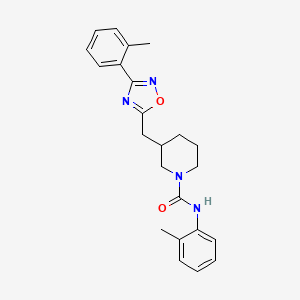![molecular formula C10H12ClNO2S B3010758 Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate CAS No. 1156662-22-4](/img/structure/B3010758.png)
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate is a useful research compound. Its molecular formula is C10H12ClNO2S and its molecular weight is 245.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Environmental and Material Applications
Functionalization of graphene oxide (GO) with compounds like 4-aminothiophenol and 3-aminopropyltriethoxysilane, which have similarities in functional groups to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, has been researched for environmental applications. Such functionalization has shown enhanced sorption efficiencies for dyes and heavy metals like copper, with sulfydryl and amino groups increasing sorption sites and facilitating chelation with heavy metals (Chen et al., 2016).
2. Synthesis of Heterocyclic Compounds
Research indicates that the reaction of compounds structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate with active methylenes can lead to the formation of various heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are significant in the field of organic synthesis and pharmaceutical research (Shibuya, 1984).
3. Photopolymerization and Material Science
A study on the photopolymerization process, which utilized an alkoxyamine compound bearing a chromophore group structurally similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, explored its potential in material science. This research is pivotal in the development of new materials and coatings (Guillaneuf et al., 2010).
4. Antimicrobial Research
Synthesized derivatives of compounds with structures similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate have shown potential as antibacterial agents. For instance, studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).
5. Corrosion Inhibition
Schiff bases containing sulfanylphenyl structures, which are structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, have been investigated as corrosion inhibitors. Their presence in acid solutions has shown a significant decrease in corrosion rate, highlighting their application in material protection and preservation (Behpour et al., 2009).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWYPOIPLDDYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156662-22-4 |
Source


|
| Record name | methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3010676.png)










![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
